Home > Products > Screening Compounds P45139 > 4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine - 2034466-36-7

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Catalog Number: EVT-3036125
CAS Number: 2034466-36-7
Molecular Formula: C15H17F3N6
Molecular Weight: 338.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound that has been structurally characterized through X-ray crystallography. [] Its crystal structure belongs to the monoclinic system with the space group P21/n.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

  • Compound Description: N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines represent a class of compounds investigated for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds demonstrated potent inhibitory activity against CDK2, exhibiting selectivity over other CDKs. Notably, compound 15 within this series displayed the strongest CDK2 inhibition (Ki = 0.005 µM) and showed sub-micromolar antiproliferative activity against a range of cancer cell lines (GI50 = 0.127–0.560 μM). []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a well-established therapeutic agent used in the treatment of leukemia. It acts by selectively inhibiting the activity of tyrosine kinases. []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

  • Compound Description: NPPA is a compound designed as a potential template for developing drugs against chronic myelogenous leukemia (CML). [] Molecular docking studies indicate its potential to interact with key residues in the active site of kinase enzymes, suggesting its potential as a CML inhibitor.

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide

  • Compound Description: This compound and its various crystalline forms, including hydrochloride salts and amorphous forms, have been studied extensively. [, , , , ] The research focuses on characterizing these forms, which is crucial for drug development as different forms can impact factors like solubility, stability, and bioavailability.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: The crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been determined, revealing two independent molecules in the asymmetric unit. [] The compound forms intricate hydrogen-bonding networks in its crystal structure, involving N—H⋯N interactions.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety, was synthesized and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Compound Description: This research focuses on synthesizing a series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues through a cost-effective synthetic route involving initial substitution followed by Suzuki coupling. []

3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Hydrochloride

  • Compound Description: This compound has been studied in the context of its various solvates and crystalline modifications, highlighting its potential for inhibiting kinase signal transduction, particularly by modulating tyrosine kinase activity. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] Its development involved optimizing the substitution pattern on an aryl ring within a series of N-aryl-N'-pyrimidin-4-yl ureas. NVP-BGJ398 has shown significant antitumor activity in preclinical models.

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound emerged as a promising candidate as a cyclin-dependent kinase (CDK) inhibitor. [] It demonstrated potent activity against CDKs 1, 2, 4, 8, and 9, showing efficacy in preclinical models of hematologic malignancies.

Substituted Methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

  • Compound Description: These compounds represent a class of BRAF-kinase inhibitors with potential applications in cancer treatment, particularly against malignant melanoma. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

  • Compound Description: Researchers explored the fungicidal activity of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines against Phytophthora capsici, a plant pathogen. [, ] Compound IX-3g showed notable antifungal activity, demonstrating its potential as a lead compound for developing fungicides.

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] Its development aims to provide a treatment option for various cancers, including non-small cell lung cancer (NSCLC), particularly cases with brain metastases.
  • Compound Description: These compounds, U7 and U8, have been identified as promising candidates with broad-spectrum insecticidal and fungicidal activities. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor developed for topical ocular delivery as a potential treatment for neovascular age-related macular degeneration. []

N-[4-[6-(Isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

  • Compound Description: This compound was developed as a potential PET radioligand for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide

  • Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor, investigated for its potential in treating angiotensin II-induced diseases, including hypertension. [, ]

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a pyrimidin-4-amine fungicide that exhibits excellent fungicidal activity against various plant pathogens. []

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)

  • Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant IRAK4 inhibitor developed as a potential treatment for neuroinflammation, including ischemic stroke and traumatic brain injury. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

  • Compound Description: [(18)F]FIMX was developed as a PET radioligand to image brain metabotropic glutamate receptor 1 (mGluR1). []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound was identified as a highly selective PDE10A inhibitor. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

  • Compound Description: 13an is a multikinase inhibitor that demonstrates potent activity against Src, KDR, and kinases within the MAPK pathway. [] It shows promise as a potential therapeutic agent for triple-negative breast cancer (TNBC).

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

  • Compound Description: N43 is an inhibitor of KDM5 histone H3 lysine 4 demethylases. [] Its design specifically targets a noncatalytic cysteine (Cys481) near the active sites of these enzymes, leading to covalent modification.

6-Aryl-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds was synthesized through the reaction of (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones with guanidine nitrate. []

Metabolites of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide

  • Compound Description: These compounds are metabolites derived from the metabolism of Acrizanib. [] Understanding the metabolic profile of drugs is crucial for assessing their pharmacokinetic properties and potential for drug interactions.

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline Derivatives

  • Compound Description: This study focuses on synthesizing and evaluating the antibacterial activity of 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. [] These compounds represent a new class of potential antibacterial agents.

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine and 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: These two compounds, featuring a pyrimidin-2-amine core substituted with a triazole and a phenyl group, have been studied for their structural properties and potential antibacterial activity. [, ]

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds was synthesized and assessed for its anthelmintic activity against the earthworm Pheretima posthuma. []

3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one (Paliperidone)

  • Compound Description: Paliperidone is a heterocyclic compound known for its pharmacological properties. [] It exhibits a distinct structure compared to the target compound, but its therapeutic relevance highlights the importance of exploring diverse heterocyclic scaffolds in drug development.

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

  • Compound Description: Elagolix is a potent and orally bioavailable nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It is used clinically for treating endometriosis.

4-Chlorobenzaldehyde (2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone Monohydrate

  • Compound Description: This novel hydrazone derivative has shown promising fungicidal activity against plant pathogens Fusarium oxysporium f.sp. vasinfectum and Dothiorella gregaria. []

(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: These closely related compounds, differing in their chirality, have been characterized structurally. [, ] They provide insights into how subtle structural variations, such as stereochemistry, can impact molecular geometry and potentially influence biological activity.

(2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one

  • Compound Description: This compound is a potent and selective inhibitor of Vps34 (a lipid kinase involved in vesicle trafficking and autophagy), making it a potential candidate for cancer treatment. []

(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amine Derivatives

  • Compound Description: This family of compounds acts as inhibitors of IKK-beta, a kinase involved in inflammatory responses. [] They hold potential for treating cancer and inflammatory diseases.

3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound is synthesized through a multi-step process, involving condensation and reduction reactions. []

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound has been synthesized and evaluated for its antimicrobial activity. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: The structure of this compound, confirmed by X-ray crystallography, reveals a planar pyrrolo[2,3-d]pyrimidine system and the presence of intermolecular hydrogen bonding. []
Overview

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrimidine ring, and a piperidine ring. This compound is identified by the CAS number 2034466-36-7 and has a molecular formula of C15H17F3N6, with a molecular weight of 338.33 g/mol . The compound's structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science.

Source and Classification

This compound can be sourced from specialized chemical suppliers and is classified under specialty materials. It serves as a building block in the synthesis of more complex molecules and is utilized in research related to biological pathways and interactions . Its classification as a pyrimidine derivative places it among compounds that exhibit significant biological activity, making it of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves several synthetic routes. A common method is the palladium-catalyzed Buchwald coupling reaction, which facilitates the formation of the desired compound through the coupling of pyrimidine and piperidine derivatives. This method allows for the efficient formation of carbon-nitrogen bonds.

Technical Details

The synthesis generally includes:

  1. Formation of Intermediate Compounds: Initial reactions produce intermediates that are crucial for the final product.
  2. Palladium-Catalyzed Reactions: Utilizing palladium as a catalyst enhances reaction efficiency and selectivity.
  3. Purification Steps: Techniques such as column chromatography and crystallization are employed to purify the final product, ensuring high yield and quality.
Molecular Structure Analysis

Structure

The molecular structure of 4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine features:

  • A pyrimidine ring which contributes to its aromatic character.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A piperidine ring providing basic properties that are advantageous in biological interactions.

Data

The compound's three-dimensional structure can be analyzed using computational chemistry techniques, allowing for insights into its potential interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
  • Reducing Agents: Like lithium aluminum hydride for reduction processes.
    These reactions may require specific conditions such as controlled temperatures, solvents, and catalysts to achieve desired outcomes.
Mechanism of Action

The mechanism of action for 4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain receptors or enzymes, modulating their activity. This modulation can lead to various biological effects depending on the target pathway involved.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine include:

  • Appearance: Typically exists as a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents due to its lipophilic nature.

Relevant Data

Data from PubChem indicates that this compound has significant stability under standard laboratory conditions, making it suitable for various applications .

Applications

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has several scientific applications:

  1. Medicinal Chemistry: Utilized as a building block in drug synthesis targeting specific diseases.
  2. Biological Research: Employed in studies investigating biological pathways and receptor interactions.
  3. Material Science: Potential use in developing new materials with enhanced properties due to its unique structure .

This compound's diverse applications underscore its importance in both academic research and industrial contexts, highlighting its role as a versatile building block in synthetic chemistry.

Properties

CAS Number

2034466-36-7

Product Name

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

IUPAC Name

4-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine

Molecular Formula

C15H17F3N6

Molecular Weight

338.338

InChI

InChI=1S/C15H17F3N6/c1-10-2-5-19-14(22-10)23-11-3-6-24(7-4-11)13-8-12(15(16,17)18)20-9-21-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H,19,22,23)

InChI Key

WVEWMEODUNZXEN-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.